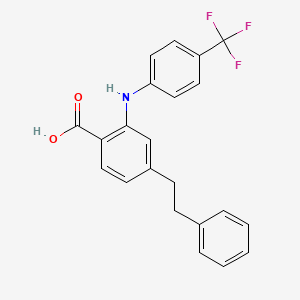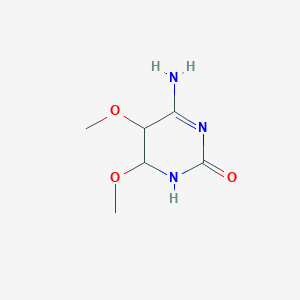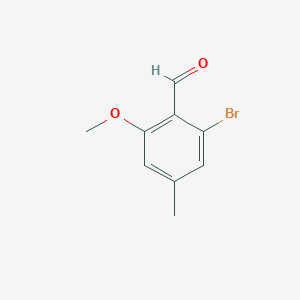![molecular formula C56H40N6 B13105100 N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine: is an organic compound that belongs to the class of pyridine-based ligands. It is known for its ability to form stable complexes with various metals due to its σ-donating and π-accepting properties . This compound is widely used in coordination chemistry and has applications in various fields such as catalysis, materials science, and electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-step reaction involving 4,4’-bipyridine amine and 1,4-dibromobenzene . The reaction typically takes place under inert gas conditions and requires a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the pyridine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, the compound’s metal complexes are investigated for their potential as enzyme inhibitors or therapeutic agents .
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and selectivity .
Industry: In the industrial sector, the compound is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . Its ability to form stable metal complexes makes it valuable in the production of these high-performance materials.
Mecanismo De Acción
The mechanism by which N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with metal ions. The compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic or biological processes, depending on the specific metal and reaction conditions involved .
Comparación Con Compuestos Similares
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- 1,4-Bis[bis(4-pyridinyl)amino]benzene
- N,N,N’,N’-Tetrakis(4-pyridyl)-1,4-phenylenediamine
Uniqueness: N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This stability is attributed to the presence of multiple pyridine groups that can effectively coordinate with metal ions. Additionally, the compound’s ability to participate in various chemical reactions makes it a versatile ligand in coordination chemistry .
Propiedades
Fórmula molecular |
C56H40N6 |
|---|---|
Peso molecular |
797.0 g/mol |
Nombre IUPAC |
N,N-bis(4-pyridin-4-ylphenyl)-4-[4-(4-pyridin-4-yl-N-(4-pyridin-4-ylphenyl)anilino)phenyl]aniline |
InChI |
InChI=1S/C56H40N6/c1-13-51(61(53-17-5-43(6-18-53)47-25-33-57-34-26-47)54-19-7-44(8-20-54)48-27-35-58-36-28-48)14-2-41(1)42-3-15-52(16-4-42)62(55-21-9-45(10-22-55)49-29-37-59-38-30-49)56-23-11-46(12-24-56)50-31-39-60-40-32-50/h1-40H |
Clave InChI |
DAAJQAOBJZZWLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6)N(C7=CC=C(C=C7)C8=CC=NC=C8)C9=CC=C(C=C9)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


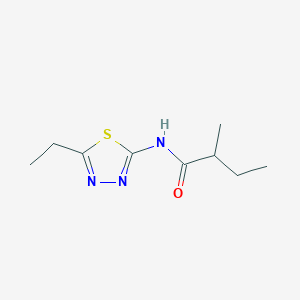
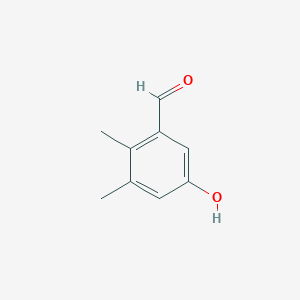
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
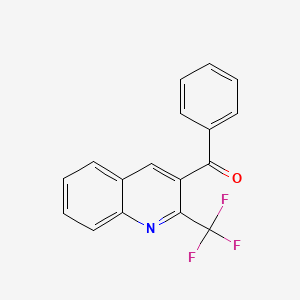
![1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13105066.png)
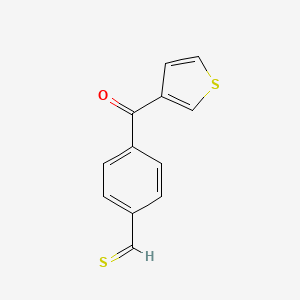
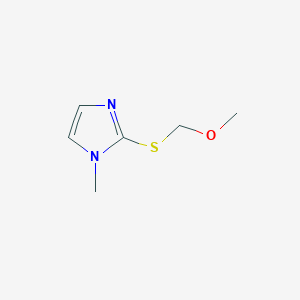
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
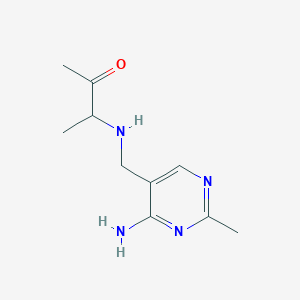
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)
